ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a benzoxadiazocine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocine ring.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Esterification: The carboxylate group is introduced via esterification, typically using ethanol and an acid catalyst.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents like sodium methoxide or methyl iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methyl iodide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other benzoxadiazocine derivatives:
Similar Compounds: 10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine, ethyl 10-methoxy-2-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate.
Uniqueness: The presence of the ethyl ester group and the specific substitution pattern on the benzoxadiazocine core make this compound unique, potentially leading to distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H24N2O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 6-methoxy-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C22H24N2O4S/c1-5-27-20(25)17-18-15-7-6-8-16(26-4)19(15)28-22(17,3)24(21(29)23-18)14-11-9-13(2)10-12-14/h6-12,17-18H,5H2,1-4H3,(H,23,29) |
InChI Key |
OFPKGTAFODSKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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